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Abstract

The tert-butyl carbocation, (CHs)sC™, is a cornerstone intermediate in organic chemistry,
renowned for its exceptional stability compared to other simple alkyl carbocations. Its formation,
typically via the solvolysis of precursors like 2-bromo-2-methylpropane, proceeds readily due
to this inherent stability. This guide provides a comprehensive technical examination of the
factors governing the stability of the tert-butyl carbocation, supported by quantitative
thermodynamic and kinetic data. Detailed experimental protocols for its generation and
characterization are presented, and key mechanistic and logical relationships are visualized to
offer a clear and thorough understanding for researchers and professionals in the chemical and
pharmaceutical sciences.

Formation of the Tert-Butyl Carbocation from 2-
Bromo-2-methylpropane

The generation of the tert-butyl carbocation is classically demonstrated through the solvolysis
of 2-bromo-2-methylpropane (tert-butyl bromide). This reaction proceeds via a unimolecular
nucleophilic substitution (Sn1) mechanism.[1][2] The process is characterized by a two-step
mechanism where the rate-determining step is the spontaneous dissociation of the starting
material to form the carbocation intermediate.[3][4]

The first step, the cleavage of the carbon-bromine bond, is slow and results in the formation of
the planar tert-butyl carbocation and a bromide ion.[2][4] The subsequent step is a rapid attack
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by a nucleophile (such as water or another solvent molecule) on the electron-deficient
carbocation to yield the final product, tert-butanol.[1][2] The stability of the tertiary carbocation
intermediate is the primary reason this pathway is kinetically favored over a concerted Sn2
mechanism.[1][5]
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Step 1: Carbocation Formation (Rate-Determining)
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Figure 1: Sn1 mechanism for the solvolysis of 2-bromo-2-methylpropane.
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Core Factors Governing Stability

The notable stability of the tert-butyl carbocation arises from a combination of electronic effects
that delocalize the positive charge, thereby reducing the electron deficiency of the central
carbon atom.[6] These effects are primarily hyperconjugation and the inductive effect.[7]

 Inductive Effect (+1): The three methyl groups attached to the central carbocationic carbon
are alkyl groups, which are electron-donating.[6][8] They push electron density through the
sigma bonds towards the positively charged carbon, helping to neutralize the charge and
increase stability.[6][9] The more alkyl groups attached, the greater the stabilization.[8]

e Hyperconjugation: This is considered the dominant stabilizing factor.[10] Hyperconjugation is
the interaction of electrons in an adjacent C-H sigma bond with the empty p-orbital of the
carbocation.[11][12] In the tert-butyl carbocation, there are nine C-H bonds (a-hydrogens) on
the carbons adjacent to the positive center.[9][13] The overlap of these sigma bond orbitals
with the empty p-orbital allows for the delocalization of the positive charge over all ten atoms,

which is a powerful stabilizing interaction.[11][14]
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Figure 2: Primary electronic factors contributing to tert-butyl carbocation stability.

Quantitative Analysis of Stability
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The stability of a carbocation can be quantified through both thermodynamic and kinetic
measurements. Thermodynamic data provide insight into the intrinsic stability, while kinetic
data reflect the ease of formation.

Thermodynamic Data

Thermodynamic stability can be assessed by the enthalpy of formation (AfHS). A lower heat of
formation indicates greater stability. The tert-butyl carbocation is significantly more stable than
primary and secondary carbocations.[15]

Gas-Phase Heat of

Carbocation Structure .
Formation (kcal/mol)
tert-Butyl (CHs)sCH ~162[16]
iso-Propyl (CH3)2CH* ~182
Ethyl CHsCHz+ ~215
Methy! CHs* ~261

Note: Values are approximate
and can vary slightly based on
the experimental or

computational method.

Kinetic Data: Relative Rates of Solvolysis

The rate of Snl solvolysis is directly related to the stability of the carbocation intermediate
formed in the rate-determining step.[17] Comparing the solvolysis rates of different alkyl halides
provides a clear quantitative measure of the relative stability of their corresponding
carbocations.
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Relative Rate of Solvolysis

Substrate Carbocation Formed
(50% Ethanol, 45°C)
t-Butyl Chloride Tertiary ~20,000[16]
Benzyl Chloride Primary, Resonancestabilized 145[16]
i-Propyl Chloride Secondary 1[16]

As shown, t-butyl chloride solvolyzes approximately 20,000 times faster than i-propyl chloride,
highlighting the immense stability of the tertiary carbocation intermediate.[16]

Experimental Protocols

Protocol 1: Kinetic Analysis of 2-Bromo-2-
methylpropane Solvolysis

This protocol outlines the determination of the reaction order for the hydrolysis of 2-bromo-2-
methylpropane using the initial rates method, which confirms the Sn1 mechanism.[2][3]

Objective: To determine the reaction order with respect to the alkyl halide and the nucleophile
(OH") to provide evidence for the Snl mechanism.

Materials:

2-bromo-2-methylpropane

Sodium hydroxide solution (e.g., 0.1 M)

Solvent: 80:20 propanone/water mixture

Phenolphthalein indicator

Burettes, pipettes, conical flasks, stopwatch
Methodology:

o Preparation: Prepare a series of solutions in conical flasks, each containing a fixed volume of
the propanone/water solvent and a few drops of phenolphthalein.
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e Varying [OH"]: Add varying, small, known amounts of NaOH solution to the flasks. The
concentration of 2-bromo-2-methylpropane will be kept in large excess.

e Initiation: To start the reaction, add a fixed, large excess of 2-bromo-2-methylpropane to
the first flask and immediately start the stopwatch.

o Measurement: Record the time taken for the pink color of the phenolphthalein to disappear.
This indicates that all the OH~ has been consumed. The initial rate is calculated as [OH"] /
time.

o Repeat: Repeat steps 3-4 for each concentration of NaOH. The rate should be independent
of the initial [OH], indicating zero-order kinetics with respect to the nucleophile.[3]

» Varying [Alkyl Halide]: To determine the order with respect to 2-bromo-2-methylpropane,
repeat the experiment using a fixed amount of NaOH and varying the concentration of the
alkyl halide.

o Data Analysis: Plot a graph of initial rate versus the concentration of 2-bromo-2-
methylpropane. A linear relationship demonstrates that the reaction is first-order with
respect to the alkyl halide.[2]

Expected Result: The overall rate equation will be: Rate = k[(CH3)3CBr]t, which is characteristic
of an Sn1l reaction.[3]
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Figure 3: Experimental workflow for the kinetic analysis of solvolysis.
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Protocol 2: Spectroscopic Characterization of the Tert-
Butyl Carbocation

Direct observation of the tert-butyl carbocation requires conditions that prevent its immediate
reaction. This is typically achieved in superacid media or by using a non-nucleophilic
counterion in an inert solvent.

Objective: To characterize the structure and electronic environment of the pre-formed tert-butyl
carbocation using NMR and IR spectroscopy.

Methodology (General Principles):

o Generation in Superacid: The carbocation can be generated by dissolving 2-bromo-2-
methylpropane or tert-butanol in a superacid like SbFs/SO:CIF at low temperatures.

* 'H NMR Spectroscopy:
o Procedure: Acquire the *H NMR spectrum of the solution at low temperature.

o Expected Observation: Due to the high positive charge density, the protons on the methyl
groups are significantly deshielded. A single, sharp peak will be observed far downfield
(typically > 4 ppm), corresponding to the nine equivalent protons. The equivalence of the
protons provides evidence for the rapid rotation and symmetrical nature of the cation.

e 13C NMR Spectroscopy:
o Procedure: Acquire the 133C NMR spectrum.

o Expected Observation: A highly deshielded signal for the central, positively charged
carbon (typically > 300 ppm) will be observed. A second signal for the three equivalent
methyl carbons will appear further upfield.

* Infrared (IR) Spectroscopy:

o Procedure: Obtain the IR spectrum of the carbocation salt.[18]
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o Expected Observation: The C-H stretching frequencies (vCH) of the methyl groups
involved in hyperconjugation are significantly lowered (red-shifted) compared to a typical
alkane, often appearing below 2900 cm~1.[18] This shift is considered strong evidence for
the hyperconjugative stabilization mechanism.

Conclusion

The exceptional stability of the tert-butyl carbocation is a well-established principle in organic
chemistry, critical for understanding and predicting the outcomes of numerous reactions. This
stability is quantitatively supported by thermodynamic and kinetic data and is fundamentally
attributed to the combined electron-donating inductive effect of three methyl groups and, more
significantly, the charge delocalization afforded by hyperconjugation with nine adjacent C-H
bonds. The experimental protocols detailed herein provide robust methods for demonstrating
this stability and characterizing the cation, offering valuable tools for both academic research
and practical applications in fields like drug development, where understanding reaction
mechanisms is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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